

# Comparative Efficacy of SIGSLAK (Liraglutide), a GLP-1 Receptor Agonist

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## Compound of Interest

Compound Name:	SIGSLAK
Cat. No.:	B568377

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This guide provides a comprehensive comparative analysis of the efficacy and safety of **SIGSLAK** (Liraglutide), a glucagon-like peptide-1 (GLP-1) receptor agonist, against other prominent therapies for type 2 diabetes and obesity. The data presented is compiled from head-to-head clinical trials to offer an objective overview for research and development professionals.

## Mechanism of Action

**SIGSLAK** (Liraglutide) is a human GLP-1 analogue that activates the GLP-1 receptor, a G protein-coupled receptor found in various tissues, including pancreatic  $\beta$ -cells, the brain, heart, and gastrointestinal tract.<sup>[1]</sup> Upon binding, it stimulates a cascade of intracellular signaling pathways, primarily through the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP).<sup>[1]</sup> This leads to glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety by acting on the hypothalamus.<sup>[1][2]</sup> Furthermore, studies suggest that Liraglutide may preserve  $\beta$ -cell mass by stimulating their proliferation and inhibiting apoptosis through pathways like PI3K/Akt and mTOR.<sup>[1][2][3]</sup>

## Efficacy in Glycemic Control and Weight Management

The clinical efficacy of **SIGSLAK** (Liraglutide) has been extensively evaluated in numerous trials, often in comparison to other GLP-1 receptor agonists such as Semaglutide and Exenatide, as well as basal insulin.

## Data Presentation

Table 1: Comparative Efficacy of **SIGSLAK** (Liraglutide) vs. Semaglutide

Endpoint	<b>SIGSLAK</b> (Liraglutide) 1.2 mg daily	<b>Semaglutide 1.0 mg weekly</b>	Study
HbA1c Reduction	-1.0%	-1.7%	SUSTAIN 10[4]
Weight Loss	-1.9 kg (4.2 lb)	-5.8 kg (12.8 lb)	SUSTAIN 10[4]
Weight Loss (Obesity)	-5.24 kg	-12.47 kg (at 2.4mg dose)	NMA[5]

Table 2: Comparative Efficacy of **SIGSLAK** (Liraglutide) vs. Exenatide

Endpoint	<b>SIGSLAK</b> (Liraglutide) 1.8 mg daily	<b>Exenatide 10 mcg twice daily</b>	Study
HbA1c Reduction	-1.12%	-0.79%	LEAD-6[6]
Fasting Plasma Glucose Reduction	-1.61 mmol/L	-0.60 mmol/L	LEAD-6[6]
Weight Loss	-3.24 kg	-2.87 kg	LEAD-6[6]

Table 3: Comparative Efficacy of **SIGSLAK** (Liraglutide) vs. Insulin Glargine

Endpoint	SIGSLAK (Liraglutide)	Insulin Glargine	Study
HbA1c Reduction (26 weeks)	-0.55% greater reduction	Randomized Controlled Trial[7]	
Weight Change (26 weeks)	-4.7 kg	-0.6 kg	Randomized Controlled Trial[7][8]
Patients achieving HbA1c <7% without hypoglycemia (12 weeks)	48%	33%	Randomized Controlled Trial[7][8]
Hypoglycemia (<3.9 mmol/L)	13% of patients	23% of patients	Randomized Controlled Trial[7][8]

## Experimental Protocols

The data presented above are derived from randomized, controlled clinical trials. The general methodology for these studies is outlined below.

**Objective:** To compare the efficacy and safety of **SIGSLAK** (Liraglutide) with an active comparator in adults with type 2 diabetes inadequately controlled on oral antidiabetic drugs.

**Study Design:** Randomized, open-label, parallel-group, multinational clinical trials.

**Participant Population:** Adults with a diagnosis of type 2 diabetes and HbA1c levels typically between 7.0% and 11.0%, who are on a stable regimen of one or more oral antidiabetic drugs (e.g., metformin, sulfonylurea).

**Intervention:**

- **SIGSLAK** (Liraglutide) Arm: Subcutaneous injection once daily, with dose escalation to the target maintenance dose (e.g., 1.2 mg or 1.8 mg).
- Comparator Arm: Subcutaneous injection of the active comparator at the recommended dose and frequency (e.g., Semaglutide once weekly, Exenatide twice daily, or Insulin Glargine once daily).

Primary Endpoint: Change in HbA1c from baseline to the end of the study period (typically 26 or 52 weeks).

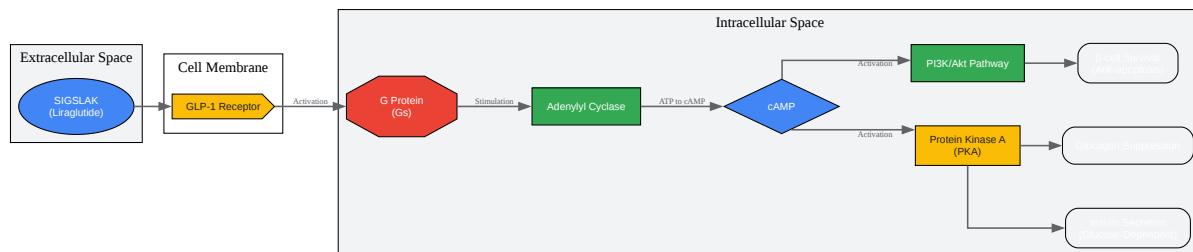
Secondary Endpoints:

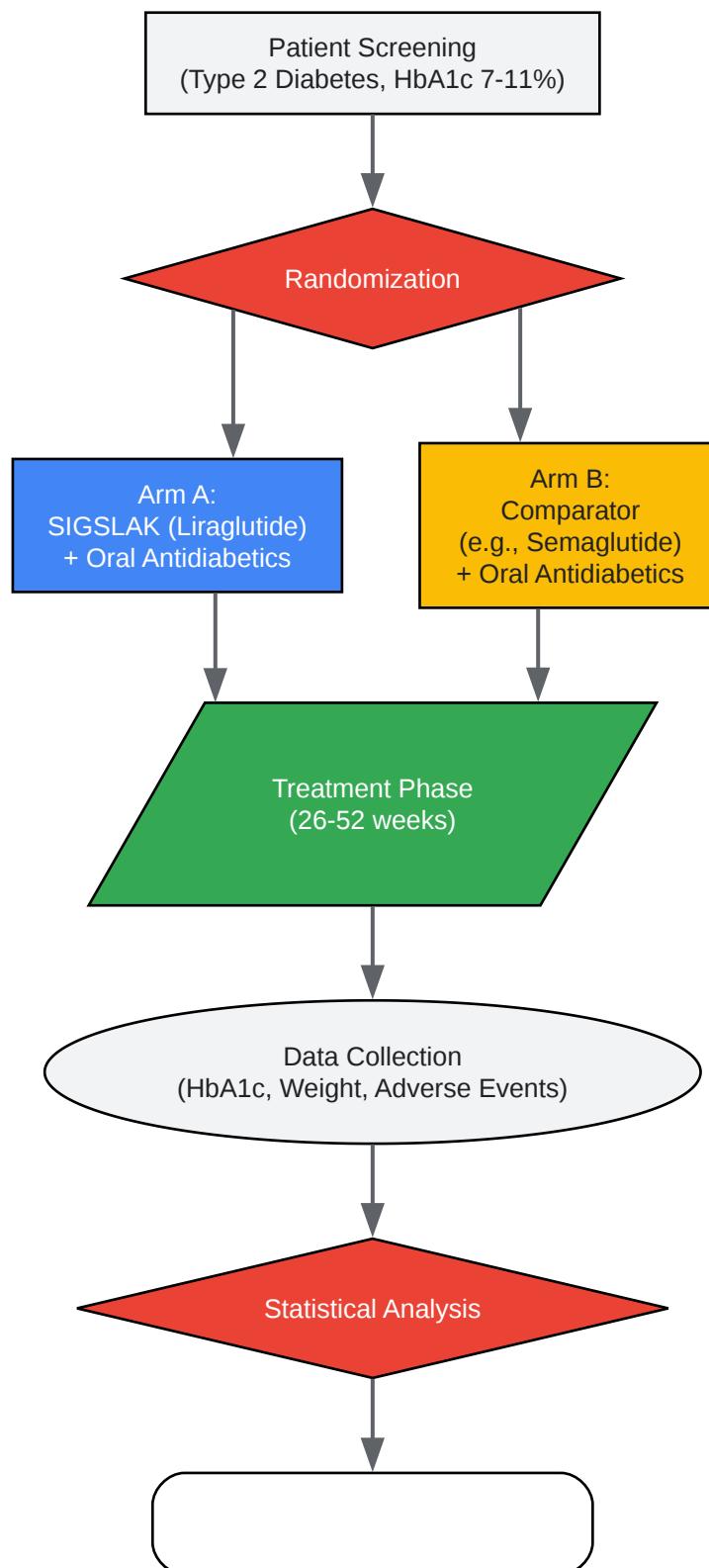
- Change in body weight.
- Change in fasting plasma glucose.
- Proportion of patients achieving a target HbA1c of <7.0%.
- Incidence and severity of adverse events, including gastrointestinal side effects and hypoglycemia.

Data Analysis: Efficacy analyses are typically performed on the intention-to-treat population. Statistical tests are used to compare the treatment differences between the groups.

## Visualizations

### Signaling Pathway of SIGSLAK (Liraglutide)



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